4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS number 1083181-71-8
4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS number 1083181-71-8
The following technical guide is structured as a high-level monograph for drug discovery professionals. It prioritizes the practical application, synthetic utility, and mechanistic understanding of the 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold.
CAS Number: 1083181-71-8 Chemical Class: Bicyclic Heteroaromatic Building Block Primary Application: Kinase Inhibitor Scaffold (e.g., KRAS G12C, EGFR, CDK)
Executive Summary & Structural Logic
The compound 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile , allowing independent functionalization of the pyrimidine core and the piperidine ring.
Structurally, it consists of a pyrimidine ring fused to a saturated piperidine ring. This specific isomer ([3,4-d]) places the piperidine nitrogen at the 7-position (relative to standard IUPAC numbering for the fused system), creating a distinct vector for solubilizing groups or target-binding motifs compared to its [4,3-d] or [2,3-d] isomers.
Core Reactivity Vectors
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C4-Bromine (Electrophile): A highly reactive handle for SNAr displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
N7-Amine (Nucleophile): A secondary amine embedded in the aliphatic ring, acting as a handle for alkylation, acylation, or reductive amination to tune physicochemical properties (LogD, solubility).
Chemical Properties & Characterization
| Property | Specification / Data |
| Molecular Formula | C₇H₈BrN₃ (Free Base) |
| Molecular Weight | 214.06 g/mol |
| Appearance | Off-white to pale yellow solid (typically supplied as HCl or HBr salt) |
| Solubility | High in DMSO, MeOH; Moderate in Water (salt form); Low in non-polar solvents (Hexane) |
| Stability | Hygroscopic. The free base is prone to oxidative degradation and self-condensation.[1][2] Store as HCl salt at -20°C under inert atmosphere. |
| pKa (Calculated) | ~8.5 (Piperidine NH), ~2.0 (Pyrimidine N) |
Handling Precaution: As a secondary amine with an electrophilic heteroaryl halide, the free base can undergo intermolecular polymerization (N7 attacking C4) in concentrated solutions. Always maintain in salt form or dilute solution until the coupling step.
Synthetic Utility & Protocols
Retrosynthetic Analysis & Preparation
The synthesis of this core typically proceeds from N-protected-3-oxo-4-piperidinecarboxylates . The choice of the [3,4-d] isomer requires starting with the correct regioisomer of the piperidone precursor.
Figure 1: Synthetic pathway for the generation of the 4-bromo core. Note that POBr3 treatment often cleaves acid-labile protecting groups (Boc), yielding the salt directly.
Experimental Protocol: SNAr Displacement (General Procedure)
This protocol describes the displacement of the C4-Bromine with an aniline nucleophile, a common step in synthesizing kinase inhibitors (e.g., EGFR, KRAS).
Reagents:
-
Substrate: 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl (1.0 eq)
-
Nucleophile: Substituted Aniline (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 eq) -
Solvent:
-Butanol or Isopropanol (IPA)
Step-by-Step Workflow:
-
Preparation: In a dry pressure vial, suspend the 4-bromo substrate (1.0 mmol) in
-Butanol (5 mL). -
Activation: Add DIPEA (3.0 mmol) dropwise. The suspension should clarify as the free base is liberated.
-
Addition: Add the aniline (1.1 mmol) in one portion.
-
Reaction: Seal the vial and heat to 100–120°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (
214/216) and appearance of the product.-
Note: If conversion is sluggish, catalytic
-TsOH (0.1 eq) can accelerate the reaction by activating the pyrimidine nitrogen.
-
-
Workup: Cool to room temperature.
-
Option A (Precipitation): If the product crystallizes, filter and wash with cold IPA/Ether.
-
Option B (Extraction): Dilute with EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.
-
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Divergent Functionalization Map
The true power of this scaffold is the ability to sequence reactions to create diverse libraries.
Figure 2: Strategic decision tree for scaffold functionalization. Path A is preferred for rapid library generation; Path B is required for sensitive metal-catalyzed couplings.
Applications in Drug Discovery[3][4][5]
KRAS G12C Inhibition
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a structural isostere of the quinazoline and pyrido[2,3-d]pyrimidine scaffolds found in approved EGFR and KRAS inhibitors.[3]
-
Mechanism: The pyrimidine N1/N3 atoms often serve as hydrogen bond acceptors in the ATP-binding pocket (hinge region).
-
Case Study (Adagrasib Analogues): While Adagrasib utilizes a pyrido[2,3-d] core, the [3,4-d] isomer described here allows for different vector exploration in the solvent-exposed region, often used to improve blood-brain barrier (BBB) penetrance by modulating topological polar surface area (TPSA).
Self-Validating Quality Control
When using this CAS in high-throughput synthesis, ensure the following QC checks:
-
Proton NMR (DMSO-d₆): Look for the diagnostic methylene protons of the tetrahydropyridine ring (~2.8–3.8 ppm) and the aromatic pyrimidine proton (~8.5 ppm).
-
Salt Stoichiometry: Determine if the material is a mono- or di-hydrochloride. This drastically affects the equivalents of base (DIPEA/TEA) required in Step 1. Perform a silver nitrate titration or elemental analysis if unsure.
References
-
Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry.
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Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
-
Chemical Book. (2024). Product Entry: 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. (General property verification).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 505533827 (Related Isomer/Salt).[2]
Disclaimer: This guide is for research purposes only. The synthesis and handling of halogenated heterocycles require appropriate safety protocols, including the use of fume hoods and personal protective equipment (PPE).
Sources
- 1. Ethyl 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-1-piperidinecarboxylate | C23H25ClN2O3 | CID 4161540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine | C7H9N3 | CID 21983612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
